5-benzyl-2-(4-bromophenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazole
Overview
Description
5-benzyl-2-(4-bromophenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of thiadiazoles and is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(4-bromophenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazole is not well understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various molecular targets such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been reported to possess anti-inflammatory and anticancer activities. Moreover, it has been suggested that this compound may possess neuroprotective and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-benzyl-2-(4-bromophenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is its diverse biological activities. This compound has been shown to possess antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant activities. In addition, it has been reported to possess neuroprotective and antioxidant properties. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 5-benzyl-2-(4-bromophenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazole. One of the potential areas of research is the development of novel derivatives of this compound with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurodegenerative disorders need to be explored in more detail.
Scientific Research Applications
5-benzyl-2-(4-bromophenyl)-2-methyl-2,3-dihydro-1,3,4-thiadiazole has shown potential therapeutic properties in various scientific research studies. It has been reported to exhibit antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant activities. In addition, this compound has been shown to possess antioxidant and neuroprotective properties.
properties
IUPAC Name |
5-benzyl-2-(4-bromophenyl)-2-methyl-3H-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2S/c1-16(13-7-9-14(17)10-8-13)19-18-15(20-16)11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTQTWIHYRNOIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NN=C(S1)CC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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